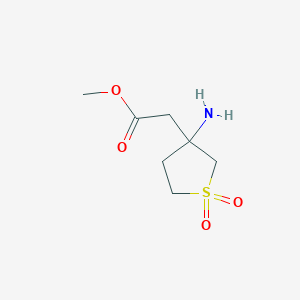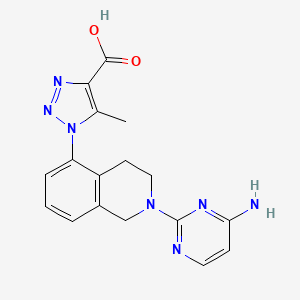
1-(2-(4-Aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique combination of pyrimidine, isoquinoline, and triazole moieties
Vorbereitungsmethoden
The synthesis of 1-(2-(4-Aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions The synthetic route often begins with the preparation of the 4-aminopyrimidine derivative, followed by the formation of the tetrahydroisoquinoline ringReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions, including:
Oxidation: The amino group in the pyrimidine ring can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The hydrogen atoms in the triazole ring can be substituted with various functional groups using appropriate reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazole rings are known to interact with the active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(2-(4-Aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Investigated for their kinase inhibitory properties.
Indole derivatives: Explored for their broad-spectrum biological activities.
This compound’s unique structure allows for a wide range of chemical modifications, making it a versatile candidate for various applications.
Eigenschaften
CAS-Nummer |
1334203-50-7 |
|---|---|
Molekularformel |
C17H17N7O2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-[2-(4-aminopyrimidin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C17H17N7O2/c1-10-15(16(25)26)21-22-24(10)13-4-2-3-11-9-23(8-6-12(11)13)17-19-7-5-14(18)20-17/h2-5,7H,6,8-9H2,1H3,(H,25,26)(H2,18,19,20) |
InChI-Schlüssel |
UZRMNFSQUACBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=CC(=N4)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



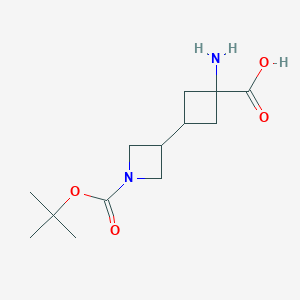
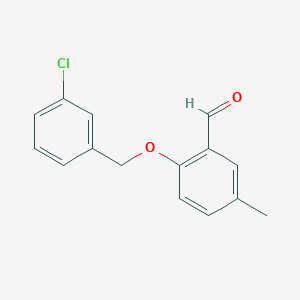
![2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13334499.png)
![6,11,16-trioxapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4(8),9,12,14(18)-hexaene-5,7,15,17-tetrone](/img/structure/B13334500.png)
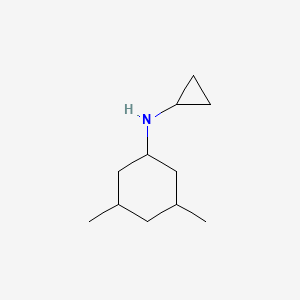
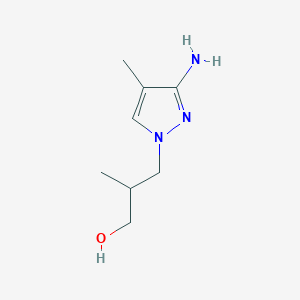
![5,5-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13334528.png)
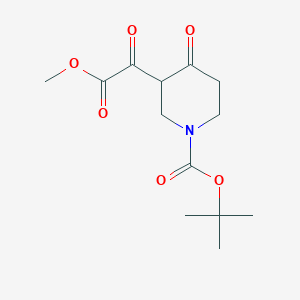
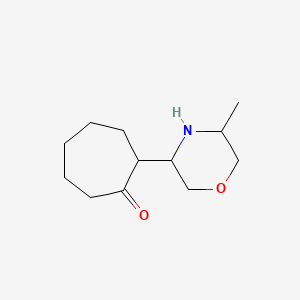
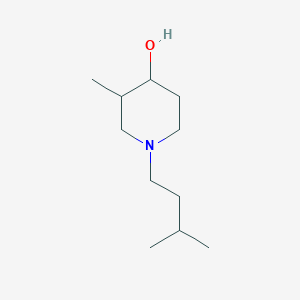
![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13334545.png)
